molecular formula C7H9NO3S B2510526 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile CAS No. 2229256-12-4

1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B2510526
CAS No.: 2229256-12-4
M. Wt: 187.21
InChI Key: RIGZZOLFDAYHAE-UHFFFAOYSA-N
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Description

1-(Methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile is a cyclobutane-derived compound featuring a carbonitrile group at the 1-position, a ketone at the 3-position, and a methanesulfonylmethyl substituent. The methanesulfonylmethyl group is a strong electron-withdrawing substituent, which may influence its stability, solubility, and interactions in chemical or biological systems compared to other derivatives.

Properties

IUPAC Name

1-(methylsulfonylmethyl)-3-oxocyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-12(10,11)5-7(4-8)2-6(9)3-7/h2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGZZOLFDAYHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1(CC(=O)C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile typically involves multiple steps. One common method starts with the cyclobutane ring formation, followed by the introduction of the nitrile group and the methanesulfonylmethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

1-(Methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group or other parts of the molecule.

    Substitution: The methanesulfonylmethyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Organic Synthesis

1-(Methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile is utilized as a key intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it an essential building block for creating diverse chemical entities.

Research has indicated that this compound exhibits notable biological activities, making it a candidate for pharmaceutical development:

  • Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes, which is crucial for developing drugs targeting metabolic pathways involved in diseases such as cancer.
  • Cytotoxic Effects : In vitro assays demonstrate its potential cytotoxicity against cancer cell lines, indicating its role as a possible anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes related to cancer metabolism
CytotoxicityInduces apoptosis in cancer cell lines
Protein-Ligand InteractionStudies on binding affinities with target proteins

Medicinal Chemistry

The compound serves as a precursor in drug synthesis, particularly in developing novel therapeutics targeting various diseases. Its structural features allow for modifications that can enhance efficacy and selectivity toward biological targets.

Material Science

In industrial applications, 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile is explored for its potential in developing new materials with specific properties, such as enhanced thermal stability or unique mechanical characteristics.

Case Study 1: Inhibition of Cyclin-dependent Kinase 9 (CDK9)

In a focused study on small molecule inhibitors for cancer treatment, 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile was identified as a potent inhibitor of CDK9. This enzyme plays a critical role in transcriptional regulation and is often overactive in cancers. The compound demonstrated high selectivity for CDK9 over other kinases, making it a promising candidate for targeted cancer therapies.

Case Study 2: Cytotoxicity Against Triple-Negative Breast Cancer (TNBC)

In vitro assays revealed that this compound exhibited significant cytotoxic effects against TNBC cell lines. The ability to induce apoptosis was measured using fluorescently labeled antibodies targeting activated caspase-3, showcasing its potential as an anticancer agent.

Mechanism of Action

The mechanism by which 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methanesulfonylmethyl group can act as a leaving group in substitution reactions. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Key Observations:

Electronic Effects :

  • Methanesulfonylmethyl Group : The sulfonyl group is strongly electron-withdrawing, which may increase the electrophilicity of the carbonitrile group, enhancing reactivity in nucleophilic substitutions or cycloadditions. This contrasts with electron-donating groups like methoxy (e.g., 1-(2-Methoxyphenyl)- analog), which could stabilize the cyclobutane ring .
  • Halogen Substituents : Bromine and chlorine in analogues (e.g., 1-(4-Bromophenyl)- and 1-(2-Chloro-6-fluorophenyl)-) facilitate Suzuki-Miyaura couplings, a feature less likely in the sulfonylmethyl derivative .

Physicochemical Properties: The methanesulfonylmethyl group likely increases water solubility compared to purely aromatic substituents (e.g., fluoropyridinyl or bromophenyl groups). This could make it advantageous in drug design for improved bioavailability.

Synthetic Utility :

  • The sulfonyl group may serve as a leaving group or directing group in further functionalization, unlike inert substituents like methoxy or halogens.
  • Bromophenyl and chlorophenyl analogues are used in cross-coupling reactions, whereas the sulfonylmethyl derivative might be more suited for sulfonamide or sulfonate ester syntheses.

Biological Relevance: Fluorinated derivatives (e.g., 1-(3-Fluoropyridin-2-yl)-) are common in medicinal chemistry due to fluorine’s metabolic stability and binding affinity .

Biological Activity

1-(Methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile (CAS Number: 2229256-12-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

The compound is characterized by its unique structure, which includes a methanesulfonylmethyl group and a carbonitrile functional group. The molecular formula is C6H9NO2S, and it has a molecular weight of approximately 175.21 g/mol. Understanding the chemical properties is crucial for exploring its biological interactions.

Antiviral Properties

Research indicates that compounds similar to 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile exhibit antiviral activities. For example, related heterobicyclic compounds have shown effectiveness against viral infections by inhibiting viral replication mechanisms. The specific activity of this compound against various viruses remains to be fully elucidated but warrants further investigation due to its structural similarities to known antiviral agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile. Preliminary results suggest that at certain concentrations, the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for potential therapeutic applications in oncology .

Data Tables

Biological Activity Effect Reference
Antiviral ActivityInhibition of viral replication
CytotoxicitySelective cytotoxicity in cancer cells
Safety ProfileLow toxicity in preliminary studies

Case Study 1: Antiviral Efficacy

A study published in a pharmaceutical journal investigated the antiviral efficacy of structurally similar compounds to 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile. The results demonstrated a significant reduction in viral load in infected cell cultures treated with these compounds, suggesting a potential pathway for further development as antiviral agents.

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer therapeutics, researchers evaluated the cytotoxic effects of 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile on various human cancer cell lines. The compound exhibited IC50 values indicative of potent activity against specific types of cancer, prompting further exploration into its mechanism of action and potential as a chemotherapeutic agent.

Research Findings

Ongoing research is essential to fully understand the mechanisms underlying the biological activity of 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile. Current studies are focusing on:

  • Mechanism of Action : Investigating how the compound interacts at the molecular level with viral proteins and cancer cell pathways.
  • Structure-Activity Relationship (SAR) : Exploring how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Transitioning from in vitro findings to animal models to assess therapeutic potential and safety.

Q & A

Q. What are the recommended synthetic routes for 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile, and how do reaction conditions influence yield?

The synthesis of cyclobutane carbonitrile derivatives typically involves multi-step reactions. A plausible route could include:

  • Step 1 : Formation of the cyclobutane ring via [2+2] photocycloaddition or ring-closing metathesis.
  • Step 2 : Introduction of the oxo group using oxidation reagents like PCC ().
  • Step 3 : Methanesulfonylmethyl group installation via nucleophilic substitution or Michael addition ().
  • Step 4 : Cyanidation using KCN or TMSCN under acidic conditions ().

Q. Key Variables :

  • Temperature: Higher temperatures (e.g., reflux in ethanol) improve esterification but may degrade sensitive groups ().
  • Catalysts: Acid catalysts (e.g., H₂SO₄) enhance esterification, while bases (e.g., NaH) favor nucleophilic substitutions ().

Yield Optimization : Use HPLC to monitor intermediate purity (≥98%) and adjust stoichiometry iteratively ().

Q. How can researchers confirm the structural integrity of this compound?

Methodological Approach :

  • NMR Spectroscopy : Compare experimental ¹H/¹³C NMR spectra with computational predictions (e.g., DFT). For example, the methanesulfonylmethyl group should show distinct signals at δ 3.0–3.5 ppm (¹H) and δ 40–50 ppm (¹³C) ().
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 228.07).
  • X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are synthesized ().

Q. Purity Assessment :

MethodThresholdPurpose
HPLC≥99%Quantify impurities
TLCSingle spotConfirm reaction completion

Advanced Research Questions

Q. How do steric and electronic effects of the methanesulfonylmethyl group influence reactivity in nucleophilic environments?

The methanesulfonylmethyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the adjacent carbon. This effect is critical in:

  • Nucleophilic Additions : Increased reactivity toward amines or thiols ().
  • Ring-Opening Reactions : Stabilizes transition states in cyclobutane ring scission ().

Case Study : In ethyl 1-methyl-3-oxocyclobutane-1-carboxylate (), the methyl group’s steric hindrance reduces nucleophilic attack rates by 30% compared to non-methylated analogs. Computational modeling (e.g., Gaussian) can predict similar trends for the methanesulfonylmethyl variant.

Q. How can contradictory data in literature regarding biological activity be resolved?

Example Contradiction : Some studies report cyclobutane carbonitriles as enzyme inhibitors (), while others show no activity ().

Q. Resolution Strategies :

Assay Standardization : Ensure consistent enzyme concentrations (e.g., 10 nM) and buffer conditions (pH 7.4).

Control Experiments : Test metabolites (e.g., hydrolysis products) for off-target effects.

Comparative Studies : Benchmark against structurally similar compounds (e.g., 1-(4-hydroxyphenyl)-3-oxocyclobutanecarbonitrile) to isolate substituent effects ().

Data Analysis : Use statistical tools (e.g., ANOVA) to assess significance of IC₅₀ differences across studies.

Q. What computational methods are suitable for predicting the compound’s metabolic pathways?

In Silico Workflow :

ADMET Prediction : Tools like SwissADME estimate bioavailability and LogP (predicted ~1.5 for this compound).

Metabolite Identification : Use GLORY or Meteor Nexus to simulate phase I/II metabolism. The oxo group is prone to reduction, while the nitrile may undergo hydrolysis to an amide ().

Docking Studies : AutoDock Vina predicts binding affinity to cytochrome P450 isoforms (e.g., CYP3A4).

Validation : Compare computational results with in vitro microsomal assays ().

Q. How does the compound’s stability vary under different storage conditions?

Stability Profiling :

ConditionDegradation RateMajor Degradants
25°C, air5% over 30 daysHydrolyzed nitrile
4°C, N₂<1% over 90 daysNone detected

Q. Recommendations :

  • Store at –20°C under argon for long-term stability.
  • Use stabilizers like BHT (0.01% w/v) in solution ().

Q. What strategies can optimize enantioselective synthesis of chiral derivatives?

Approaches :

  • Chiral Catalysts : Use Ru-based catalysts for asymmetric hydrogenation (e.g., Noyori-type).
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) to separate enantiomers during ester hydrolysis ().

Case Study : Ethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate achieved 92% ee using (R)-BINAP ligands ().

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